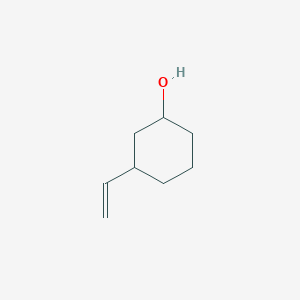
3-Ethenylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O It is a cyclohexanol derivative where an ethenyl group is attached to the third carbon of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethenylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-ethynylcyclohexan-1-ol using a heterogeneous catalyst. The reaction typically employs palladium or copper catalysts supported on alumina, with reaction conditions including a high substrate-to-catalyst molar ratio, moderate temperatures (around 60°C), and short reaction times (approximately 150 minutes) .
Industrial Production Methods: Industrial production of this compound often involves similar catalytic hydrogenation processes, optimized for large-scale operations. The use of heterogeneous catalysts allows for easy separation and reuse, making the process economically viable for industrial applications .
化学反应分析
Types of Reactions: 3-Ethenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 3-Ethylcyclohexan-1-ol.
Substitution: 3-Ethenylcyclohexyl chloride or bromide .
科学研究应用
3-Ethenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor
作用机制
The mechanism of action of 3-Ethenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyl group can undergo addition reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular signaling .
相似化合物的比较
3-Ethynylcyclohexan-1-ol: Similar structure but with an ethynyl group instead of an ethenyl group.
Cyclohexanol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Ethylcyclohexan-1-ol: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness: The ethenyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC 名称 |
3-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2 |
InChI 键 |
ZYBGGGUBHNFAEV-UHFFFAOYSA-N |
规范 SMILES |
C=CC1CCCC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)
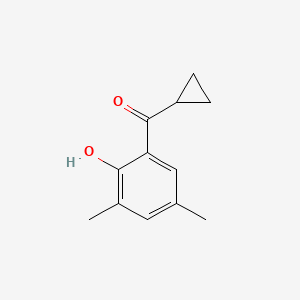

![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)
![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)

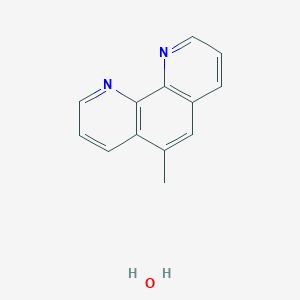
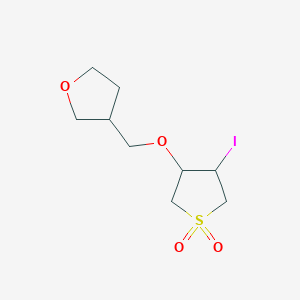
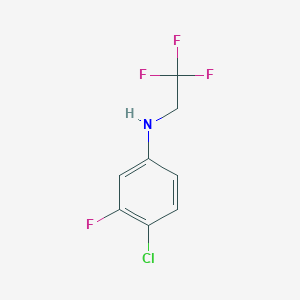
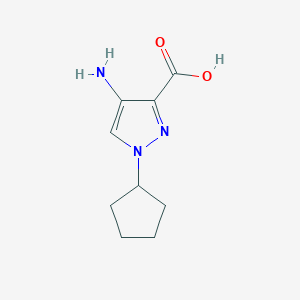
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)



